molecular formula C11H16N2O B13361814 (1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol

(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol

Cat. No.: B13361814
M. Wt: 192.26 g/mol
InChI Key: NNQWLCQDQMBKDL-GHMZBOCLSA-N
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Description

(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a cyclopentane ring substituted with a hydroxyl group and a pyridin-3-ylmethylamino group, making it an interesting target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available cyclopentanone and pyridin-3-ylmethanol.

    Reductive Amination: The key step involves the reductive amination of cyclopentanone with pyridin-3-ylmethanol in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution using chiral acids or chromatography to obtain the desired (1R,2R) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve:

    Large-Scale Reductive Amination: Scaling up the reductive amination process using industrial reactors and optimized reaction conditions.

    Chiral Catalysis: Employing chiral catalysts to directly obtain the (1R,2R) enantiomer during the synthesis, thus eliminating the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its interactions with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol: The enantiomer of the compound with different stereochemistry.

    (1R,2R)-2-((Pyridin-4-ylmethyl)amino)cyclopentan-1-ol: A similar compound with a pyridin-4-ylmethyl group instead of pyridin-3-ylmethyl.

    (1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of cyclopentane.

Uniqueness

(1R,2R)-2-((Pyridin-3-ylmethyl)amino)cyclopentan-1-ol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a pyridin-3-ylmethylamino group. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

(1R,2R)-2-(pyridin-3-ylmethylamino)cyclopentan-1-ol

InChI

InChI=1S/C11H16N2O/c14-11-5-1-4-10(11)13-8-9-3-2-6-12-7-9/h2-3,6-7,10-11,13-14H,1,4-5,8H2/t10-,11-/m1/s1

InChI Key

NNQWLCQDQMBKDL-GHMZBOCLSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C1)O)NCC2=CN=CC=C2

Canonical SMILES

C1CC(C(C1)O)NCC2=CN=CC=C2

Origin of Product

United States

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